![molecular formula C17H16N2OS2 B2419668 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396714-70-7](/img/structure/B2419668.png)
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as CTB, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of benzothiazole derivatives, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Researchers have discovered that these molecules possess a wide range of therapeutic properties, making them valuable for drug development . Some notable applications include:
Material Science
Thiophenes find applications beyond medicine. In material science, they are used in:
- Light-emitting diodes (LEDs) : Thiophene derivatives contribute to the fabrication of LEDs due to their electronic properties .
Corrosion Inhibition
Thiophenes serve as inhibitors of metal corrosion, making them relevant in materials engineering and protection against rust and degradation .
Polymers and Liquid Crystals
Amides, which contain thiophene moieties, have diverse applications in polymers and liquid crystals. These compounds contribute to the development of novel materials .
Antifungal Activity
Thiazole derivatives, closely related to thiophenes, have been investigated for their antifungal properties. While not directly the same compound, this information provides context for the broader class of heterocyclic molecules .
Biological Effects
Thiophene-based analogs continue to fascinate scientists as potential biologically active compounds. Their diverse effects make them attractive targets for further research .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors .
properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(16-18-14-5-1-2-6-15(14)22-16)19(12-7-8-12)10-9-13-4-3-11-21-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMOQRJYRUKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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